molecular formula C21H26N2O3S B11232997 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-3-carboxamide

1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-3-carboxamide

Cat. No.: B11232997
M. Wt: 386.5 g/mol
InChI Key: FJNVEDVXADPHTC-UHFFFAOYSA-N
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Description

N-[(4-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and aromatic rings

Preparation Methods

The synthesis of N-[(4-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methylbenzylamine with phenylmethanesulfonyl chloride to form an intermediate, which is then reacted with piperidine-3-carboxylic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-[(4-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the piperidine ring, depending on the reagents and conditions used.

Scientific Research Applications

N-[(4-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[(4-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H26N2O3S/c1-17-9-11-18(12-10-17)14-22-21(24)20-8-5-13-23(15-20)27(25,26)16-19-6-3-2-4-7-19/h2-4,6-7,9-12,20H,5,8,13-16H2,1H3,(H,22,24)

InChI Key

FJNVEDVXADPHTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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